3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
Description
Properties
IUPAC Name |
3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O2S/c19-18(20,21)13-1-2-14(23-9-13)24-5-7-25(8-6-24)16(28)12-10-26-15(27)3-4-22-17(26)29-11-12/h1-4,9,12H,5-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPJILDLGCVWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN4C(=O)C=CN=C4SC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Trifluoromethyl pyridine : Known for enhancing lipophilicity and biological activity.
- Piperazine moiety : Often associated with various pharmacological effects, including interactions with neurotransmitter receptors.
- Dihydropyrimido[2,1-b][1,3]thiazinone core : This bicyclic structure is linked to diverse biological activities.
Antiviral Activity
Recent studies have identified the compound as a promising antiviral agent. For instance:
- Inhibition of HIV : The compound exhibited significant anti-HIV activity with an EC50 value of approximately 3.98 μM. This suggests a strong therapeutic index, making it a candidate for further development in HIV treatment .
- Anti-HCV Activity : In vitro studies indicated that related compounds with similar structural motifs inhibited HCV NS5B RNA polymerase by over 95%, highlighting the potential of the thiazine framework in antiviral applications .
Anticancer Activity
The compound has shown potential in cancer therapy:
- Cell Line Studies : In vitro assays demonstrated that derivatives of this compound inhibited the proliferation of several cancer cell lines, including prostate and lung cancers. Notably, some derivatives achieved IC50 values as low as 0.33 μM against PC3 prostate cancer cells .
- Mechanism of Action : The anticancer effects are likely mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- VEGFR-2 Inhibition : Compounds structurally related to this thiazine derivative have been shown to inhibit VEGFR-2, a critical receptor in angiogenesis, with IC50 values around 0.009 μM . This suggests potential applications in antiangiogenic therapies.
- TRPV1 Modulation : Similar piperazine derivatives have been identified as TRPV1 receptor ligands, which could contribute to their analgesic properties .
Case Studies and Research Findings
Scientific Research Applications
Structural Characteristics
The compound is characterized by a complex molecular structure that includes:
- A trifluoromethyl group, which enhances lipophilicity and biological activity.
- A pyridine ring known for its role in drug design due to its electron-withdrawing properties.
- A piperazine moiety that is frequently found in pharmacologically active compounds.
- A dihydropyrimido structure that contributes to its potential biological activity.
Research has indicated that compounds with similar structural frameworks exhibit a range of biological activities. The following table summarizes some of the notable activities associated with derivatives of this compound:
Pharmacological Studies
Recent studies have focused on the pharmacological properties of related compounds. For instance, fused pyrimidine derivatives have shown promise as inhibitors of cyclin-dependent kinases, which are crucial in cancer progression. A study demonstrated that certain pyrimidine derivatives could effectively inhibit the growth of liver cancer cells, indicating potential for further exploration in cancer therapeutics .
Case Studies
- Anticancer Activity : A derivative of the compound was tested against various cancer cell lines, showing significant inhibition comparable to established chemotherapeutic agents like Doxorubicin. The mechanism was linked to the disruption of tubulin polymerization, highlighting its potential as an anticancer agent .
- Neuropharmacological Effects : Another study explored the antidepressant properties of piperazine derivatives. The findings suggested that modifications to the piperazine structure could enhance serotonin receptor affinity, providing a pathway for developing new antidepressants .
Preparation Methods
Preparation of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine
This intermediate is synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloro-5-(trifluoromethyl)pyridine and piperazine. Optimized conditions involve:
- Solvent : Ethanol or toluene.
- Base : Potassium carbonate or tert-butoxide.
- Catalyst : Palladium-based catalysts (e.g., Pd2(dba)3) for Buchwald-Hartwig amination.
Representative Procedure (from):
A mixture of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), piperazine (1.2 eq), and K2CO3 (2.5 eq) in ethanol is heated at 78°C for 8 hours. Post-reaction purification by flash chromatography (hexane/EtOAc) yields the product in 72–85% purity.
Construction of the Pyrimidothiazinone Core
The 3,4-dihydropyrimido[2,1-b]thiazin-6(2H)-one scaffold is assembled via a cyclocondensation reaction between thiourea derivatives and α,β-unsaturated carbonyl compounds. Patent WO2019141179A1 describes a method using:
- Reagents : 2-aminothiazole, methyl acrylate.
- Conditions : Reflux in acetic acid (12 hours, 110°C).
Coupling Methodologies
Thiocarbonyldiimidazole-Mediated Coupling
Adapted from ACS protocols, this method employs 1,1′-thiocarbonyldiimidazole (TCDI) to link the piperazine and pyrimidothiazinone moieties:
Procedure :
- React 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine (1.0 eq) with TCDI (1.1 eq) in anhydrous DMF at 40°C for 2 hours.
- Add pyrimidothiazinone-amine derivative (1.0 eq) and stir at room temperature for 12 hours.
- Purify via reverse-phase HPLC to isolate the product (yield: 58–64%).
- HRMS (ESI) : m/z [M+H]+ calcd for C18H20ClF3N5S: 430.1075, found: 430.1089.
- 1H NMR (400 MHz, DMSO-d6) : δ 8.58 (d, J=2.1 Hz, 1H), 8.23 (d, J=2.1 Hz, 1H), 7.25 (s, 1H), 6.93 (s, 1H).
Carbodiimide-Based Carbonyl Coupling
Evitachem reports a two-step approach using EDCI/HOBt activation:
- Activation : Treat 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine with EDCI/HOBt in DCM to form the active ester.
- Coupling : React with pyrimidothiazinone-carboxylic acid at 0°C→RT for 24 hours.
Optimization Insights :
- Solvent : Dichloromethane (DCM) outperforms THF due to better solubility.
- Yield : 67% after column chromatography (SiO2, EtOAc/hexane).
Comparative Analysis of Synthetic Routes
Scale-Up Considerations and Industrial Relevance
Patent EA007543B1 highlights challenges in large-scale production:
- Trifluoromethyl Stability : Decomposition observed above 120°C, necessitating low-temperature coupling.
- Purification : Centrifugal partition chromatography (CPC) preferred over silica gel for >100 g batches.
Emerging Methodologies
Recent advances include:
Q & A
Basic: What are the critical steps for synthesizing the pyrimido[2,1-b][1,3]thiazin-6(2H)-one core in this compound?
Methodological Answer:
The core structure is typically synthesized via cyclization reactions. For example:
- Step 1: Start with a dihydropyrimidine derivative (e.g., 2-hydrazinyl-6-phenyl-4-(thiophen-2-yl)-4,5-dihydropyrimidine) and react it with oxalyl chloride in DMF under reflux with triethylamine as a base. This forms the fused thiazine-triazine intermediate .
- Step 2: Introduce the piperazine-carbonyl moiety using coupling agents like HOBt/TBTU in anhydrous DMF with NEt₃. This step is critical for regioselectivity and avoiding side reactions .
- Purification: Recrystallization from ethanol or aqueous mixtures ensures purity (>95% by HPLC).
Advanced: How can computational methods optimize the coupling of the trifluoromethylpyridinyl-piperazine moiety to the pyrimidothiazinone scaffold?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for amide bond formation. Tools like ICReDD’s workflow integrate computation and experimental validation to predict optimal solvents (e.g., DMF vs. THF) and catalysts .
- Data-Driven Screening: Apply machine learning to analyze reaction parameters (e.g., temperature, stoichiometry) from historical data (e.g., coupling yields in similar piperazine-carbonyl syntheses) .
- Validation: Compare computational predictions with experimental yields using LC-MS and adjust parameters iteratively.
Basic: What spectroscopic techniques are most effective for characterizing the trifluoromethyl group in this compound?
Methodological Answer:
- ¹⁹F NMR: Directly confirms the presence and chemical environment of the CF₃ group. A singlet near δ -60 ppm is typical for trifluoromethylpyridines .
- HRMS: High-resolution mass spectrometry (ESI⁺) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 467.1234 for C₂₁H₁₈F₃N₅O₂S) .
- IR Spectroscopy: Look for C-F stretches in the 1100–1250 cm⁻¹ range and carbonyl (C=O) stretches near 1680 cm⁻¹ .
Advanced: How can researchers resolve contradictions in reported bioactivity data for pyrimidothiazinone derivatives?
Methodological Answer:
- Experimental Replication: Standardize assays (e.g., enzyme inhibition, cytotoxicity) using the same cell lines (e.g., HEK293 vs. HeLa) and controls. For example, Bozsing et al. (1996) reported varying IC₅₀ values due to differences in ATP concentrations in kinase assays .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets from multiple studies. Focus on variables like solvent (DMSO %), incubation time, and compound stability .
- Structural Confirmation: Re-characterize disputed compounds via X-ray crystallography to rule out isomerism or impurities .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at -20°C in amber vials to prevent photodegradation.
- Solubility: Lyophilize as a solid; avoid prolonged storage in DMSO (>1 month) due to oxidation risks.
- Purity Monitoring: Perform quarterly HPLC checks (C18 column, acetonitrile/water gradient) to detect degradation products .
Advanced: How can researchers design SAR studies to evaluate the role of the piperazine linker in target binding?
Methodological Answer:
- Analog Synthesis: Replace the piperazine with morpholine, thiomorpholine, or acyclic amines. Use parallel synthesis to generate a library (e.g., 20+ analogs) .
- Binding Assays: Perform SPR (Surface Plasmon Resonance) to measure affinity changes for the target protein. For example, Kinoyama et al. (2006) linked piperazine flexibility to improved kinase inhibition .
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns trajectories to identify key hydrogen bonds (e.g., between piperazine-NH and Asp381 in the active site) .
Basic: What chromatographic methods are suitable for purifying this compound?
Methodological Answer:
- Normal Phase Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for intermediates .
- Reverse-Phase HPLC: For final purification, employ a C18 column with a gradient of 0.1% TFA in acetonitrile/water (40% → 80% over 20 min) .
- Troubleshooting: Add 0.1% NH₄OH to mobile phases if peak tailing occurs due to residual amines .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway analysis of this compound?
Methodological Answer:
- Synthesis of Labeled Analogs: Incorporate ¹³C in the pyridinyl ring via Suzuki-Miyaura coupling with ¹³C-enriched boronic acids. Use ¹⁵N-piperazine to track metabolic cleavage .
- Mass Spectrometry Imaging (MSI): Administer labeled compound in vitro and use MALDI-MSI to map metabolite distribution in tissue sections .
- Data Interpretation: Compare isotopic patterns in urine/metabolome extracts using software like XCMS Online to identify phase I/II metabolites .
Basic: What are the common side reactions during the synthesis of the trifluoromethylpyridine-piperazine subunit?
Methodological Answer:
- Trifluoromethyl Group Hydrolysis: Occurs under strong acidic/basic conditions. Mitigate by maintaining pH 6–7 during reactions .
- Piperazine Ring Opening: Observed in high-temperature amide couplings. Use TBTU/HOBt at 0–25°C to minimize .
- Byproduct Identification: Monitor via TLC (Rf 0.3 in CH₂Cl₂/MeOH 9:1) and isolate by column chromatography .
Advanced: What strategies can improve the solubility of this compound for in vivo studies without altering bioactivity?
Methodological Answer:
- Prodrug Design: Introduce phosphate or PEGylated groups at the pyrimidothiazinone C-6 position, which hydrolyze in vivo to release the active compound .
- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm diameter) using emulsion-solvent evaporation. Characterize release kinetics via dialysis .
- Co-Solvent Systems: Test cyclodextrin complexes (e.g., HP-β-CD) in PBS (pH 7.4) to enhance aqueous solubility (>5 mg/mL) while preserving IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
